1-(Thiophen-2-yl)propan-1-ol
Overview
Description
1-(Thiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H10OS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanol group
Mechanism of Action
Target of Action
Thiophene-based analogs, a category to which 1-(thiophen-2-yl)propan-1-ol belongs, have been studied extensively for their potential as biologically active compounds . They have been found to interact with a variety of biological targets, contributing to their diverse range of effects .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Thiophene derivatives have been found to impact a variety of biochemical pathways, leading to their diverse pharmacological properties . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and solubility, would likely influence its bioavailability .
Result of Action
Given the known biological activity of thiophene derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Other environmental factors, such as pH and the presence of other substances, could also potentially influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives can interact with various enzymes and proteins
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Dosage Effects in Animal Models
Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(thiophen-2-yl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-(thiophen-2-yl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield 1-(thiophen-2-yl)propan-1-amine.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.
Major Products:
Oxidation: 1-(Thiophen-2-yl)propan-1-one.
Reduction: 1-(Thiophen-2-yl)propan-1-amine.
Substitution: 1-(Thiophen-2-yl)propan-1-yl chloride or bromide.
Scientific Research Applications
1-(Thiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and materials science.
Biology: It is used in the study of thiophene-based compounds’ biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in developing drugs with anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Thiopropamine: A stimulant drug where the phenyl ring is replaced by thiophene, showing similar stimulant effects but with lower potency.
Thiophene-2-carboxylic acid: Another thiophene derivative used in various chemical syntheses.
2-Thiophenemethanol: Similar in structure but with a methanol group instead of propanol.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-thiophen-2-ylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGBPBSUXLGTNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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